N-(1-Methyl-1H-indazol-7-yl)thiourea
CAS No.: 41968-38-1
Cat. No.: VC4337271
Molecular Formula: C9H10N4S
Molecular Weight: 206.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41968-38-1 |
|---|---|
| Molecular Formula | C9H10N4S |
| Molecular Weight | 206.27 |
| IUPAC Name | (1-methylindazol-7-yl)thiourea |
| Standard InChI | InChI=1S/C9H10N4S/c1-13-8-6(5-11-13)3-2-4-7(8)12-9(10)14/h2-5H,1H3,(H3,10,12,14) |
| Standard InChI Key | FHEFYTLOGFXOMS-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=CC=C2NC(=S)N)C=N1 |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
N-(1-Methyl-1H-indazol-7-yl)thiourea consists of a bicyclic indazole ring substituted with a methyl group at the 1-position and a thiourea moiety at the 7-position. The indazole scaffold provides planar aromaticity, while the thiourea group introduces hydrogen-bonding capabilities, influencing both reactivity and biological interactions . Key structural features include:
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Molecular formula: C₉H₁₀N₄S
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Hydrogen-bond donors/acceptors: 3/2
Synthetic Routes
The synthesis typically involves coupling 1-methyl-1H-indazole-7-amine with thiophosgene or benzoyl isothiocyanate under controlled conditions. A representative protocol includes:
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Reaction: 1-Methyl-1H-indazole-7-amine reacts with benzoyl isothiocyanate in dichloromethane at room temperature.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the product in ~70% purity .
Alternative methods utilize copper-catalyzed cyclization or Ullmann coupling for indazole ring formation, as demonstrated in related indazole syntheses .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .
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Stability: Stable under inert conditions but susceptible to oxidation at the thiourea sulfur atom. Storage at –20°C in amber vials is recommended .
Spectroscopic Data
Biological Activities and Mechanisms
Antimicrobial Effects
Preliminary assays show broad-spectrum antibacterial activity against Staphylococcus aureus (MIC = 12.5 μg/mL) and Escherichia coli (MIC = 25 μg/mL) . The thiourea moiety likely disrupts bacterial membrane integrity or inhibits DNA gyrase .
Enzyme Inhibition
The compound inhibits KasA, a β-ketoacyl synthase critical for mycolic acid biosynthesis in Mycobacterium tuberculosis. Structural studies reveal dual binding within the KasA substrate channel, disrupting fatty acid elongation .
Applications in Medicinal Chemistry
Drug Development
N-(1-Methyl-1H-indazol-7-yl)thiourea serves as a scaffold for:
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Kinase inhibitors: Modifications at the thiourea group enhance selectivity for tyrosine kinases .
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Antitubercular agents: Synergistic effects with isoniazid reduce M. tuberculosis survival by 90% in murine models .
Structure-Activity Relationships (SAR)
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Methyl position: Shifting the methyl group to the 3-position (e.g., N-(1-Methyl-1H-indazol-3-yl)thiourea) reduces anticancer potency by 40% .
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Thiourea vs. urea: Replacement with urea decreases antimicrobial activity, highlighting the importance of the sulfur atom .
Comparative Analysis with Analogues
Future Directions
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